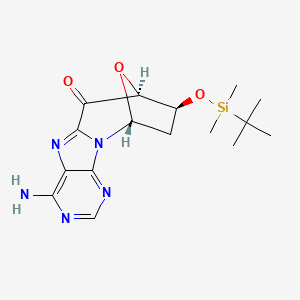
3-Hexyl-4-prop-2-enylfuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-4-prop-2-enylfuran-2,5-dione is an organic compound that belongs to the furanone family. This compound is characterized by its unique structure, which includes a furan ring substituted with hexyl and prop-2-enyl groups. Furanones are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-4-prop-2-enylfuran-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hexyl-substituted acetylenes with furan-2,5-dione in the presence of a strong acid catalyst can yield the desired compound. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-4-prop-2-enylfuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring into a dihydrofuranone or tetrahydrofuranone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium or copper complexes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hexyl-substituted furan-2,5-dicarboxylic acid, while reduction can produce hexyl-substituted tetrahydrofuranone .
Scientific Research Applications
3-Hexyl-4-prop-2-enylfuran-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and inflammatory diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Hexyl-4-prop-2-enylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its sweet aroma and used in the food industry as a flavoring agent.
2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF): Another flavor compound with a fruity aroma, used in various food products.
Uniqueness
3-Hexyl-4-prop-2-enylfuran-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike Furaneol® and DMMF, which are primarily used for their aromatic qualities, this compound has broader applications in scientific research and industry due to its versatile reactivity and potential therapeutic benefits .
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-hexyl-4-prop-2-enylfuran-2,5-dione |
InChI |
InChI=1S/C13H18O3/c1-3-5-6-7-9-11-10(8-4-2)12(14)16-13(11)15/h4H,2-3,5-9H2,1H3 |
InChI Key |
MRPYBMFALDUJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(=O)OC1=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenyl]thio]acetic acid ethyl ester](/img/structure/B13814209.png)
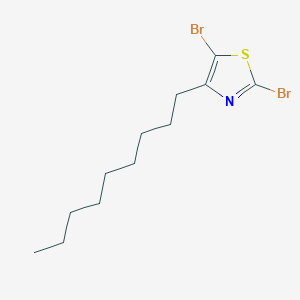
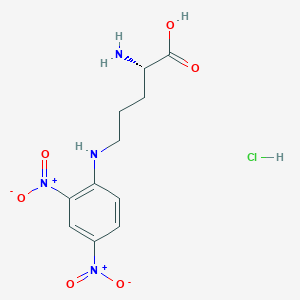


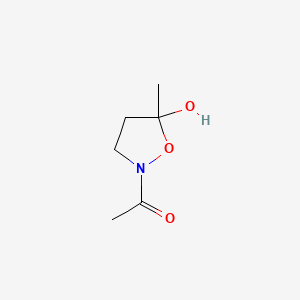
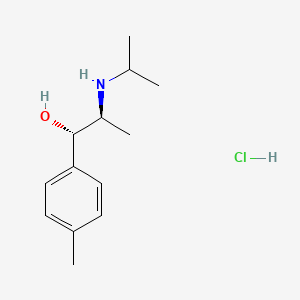
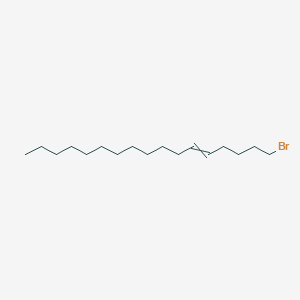
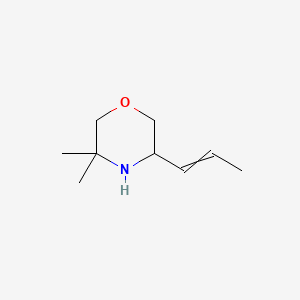
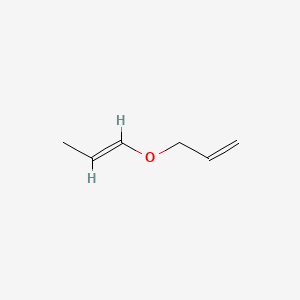
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)
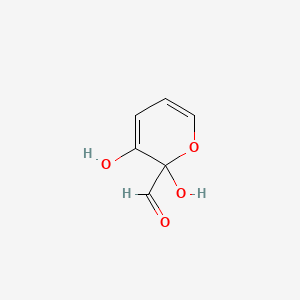
![N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B13814279.png)
